3-Ethoxy-1H-pyrazol-5-amine hydrochloride
Description
3-Ethoxy-1H-pyrazol-5-amine hydrochloride is a pyrazole-derived compound featuring an ethoxy group (-OCH₂CH₃) at position 3 and an amine group (-NH₂) at position 5 of the pyrazole ring, with a hydrochloride counterion. Its molecular formula is C₅H₁₀ClN₃O, and its calculated molecular weight is 163.45 g/mol . This compound is primarily utilized in industrial and scientific research, often as a synthetic intermediate for pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
3-ethoxy-1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-2-9-5-3-4(6)7-8-5;/h3H,2H2,1H3,(H3,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDBYPDOGKGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amine group at the fifth position. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify reaction workup .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the ethoxy or amine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Ethoxy-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative with versatile applications in organic synthesis, medicinal chemistry, and various scientific research fields. It features an ethoxy group at the third position and an amine group at the fifth position on the pyrazole ring, enhancing its solubility and stability through its hydrochloride salt form.
Scientific Research Applications
This compound is a valuable building block for synthesizing complex heterocyclic compounds. It is also used in biology to study enzyme inhibitors and receptor ligands and in industry to synthesize agrochemicals and dyes.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation: It can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: Reduction reactions can convert it into hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can introduce different substituents at the ethoxy or amine positions using nucleophiles like alkyl halides or acyl chlorides under basic conditions. The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.
The biological activity of this compound is attributed to its interaction with molecular targets like enzymes and receptors, acting as an inhibitor or activator. It may inhibit certain kinases by binding to their active sites, disrupting signal transduction pathways involved in cell proliferation and survival.
Anticancer Properties
Pyrazole derivatives exhibit anticancer activity. For example, a study evaluating pyrazole compounds against lung cancer cell lines (A549) showed potent inhibitory effects, with IC50 values ranging from 26 µM to 49.85 µM. The compound's structural features contribute to inducing apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Ethoxy-1H-pyrazol-5-amine | A549 | 26 |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl | A549 | 49.85 |
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties, reducing inflammation in animal models comparably to anti-inflammatory drugs like indomethacin.
Antimicrobial Activity
Pyrazoles have documented antimicrobial efficacy against Gram-positive and Gram-negative bacteria, enhanced by specific substituents.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Pyrazole derivatives are widely explored for their versatility in medicinal chemistry and material science. Below is a detailed comparison of 3-ethoxy-1H-pyrazol-5-amine hydrochloride with six structurally related compounds, focusing on substituent effects, molecular properties, and applications.
Structural and Molecular Properties
Functional Comparison
Solubility and Polarity: The ethoxy group in this compound improves water solubility compared to alkyl-substituted derivatives like 3-amino-5-ethyl-1H-pyrazole hydrochloride . The trifluoromethyl group in 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine HCl reduces solubility but increases metabolic stability due to its electronegativity .
Reactivity: The chloro substituent in 3-chloro-1-methyl-1H-pyrazol-5-amine HCl facilitates nucleophilic substitution reactions, making it a candidate for cross-coupling in medicinal chemistry . The ester group in ethyl 5-amino-1H-pyrazole-3-carboxylate HCl is hydrolytically labile, suggesting utility as a prodrug .
Lipophilicity :
- Propyl and ethyl substituents (e.g., in 5-propyl-1H-pyrazol-3-amine HCl) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .
For example, trifluoromethyl-substituted pyrazoles (e.g., CAS 1443279-07-9) are valued in drug discovery for their resistance to oxidative metabolism .
Biological Activity
3-Ethoxy-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.
The synthesis of this compound typically involves the cyclization of ethyl hydrazinecarboxylate with ethyl acetoacetate. This reaction is followed by amination to introduce the amine group at the fifth position. Reaction conditions often require acidic or basic catalysts to facilitate cyclization.
Chemical Structure:
- Molecular Formula: CHNO
- SMILES: CCOC1=NNC(=C1)N
- InChI: InChI=1S/C5H9N3O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H3,6,7,8) .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator depending on the target. Notably, it may inhibit certain kinases by binding to their active sites, which disrupts signal transduction pathways involved in cell proliferation and survival.
Anticancer Properties
Research has shown that pyrazole derivatives exhibit significant anticancer activity. For instance, in a study evaluating various pyrazole compounds against cancer cell lines such as A549 (lung cancer), several derivatives displayed potent inhibitory effects, with IC values ranging from 26 µM to 49.85 µM . The compound's structural features contribute to its ability to induce apoptosis in cancer cells.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 3-Ethoxy-1H-pyrazol-5-amine | A549 | 26 |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl | A549 | 49.85 |
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Some studies have reported that compounds within this class can significantly reduce inflammation in animal models comparable to established anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The antimicrobial efficacy of pyrazoles has been documented extensively. For example, compounds derived from the pyrazole structure have shown activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents enhances their antimicrobial properties .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antitumor Activity : A derivative was tested against various cancer cell lines, demonstrating significant inhibition rates and inducing apoptosis through multiple pathways.
- Enzyme Inhibition : The compound was evaluated for its potential as a kinase inhibitor, showing promising results that suggest further exploration for therapeutic applications in cancer treatment.
- Pharmacological Evaluations : Various derivatives have been synthesized and tested for their pharmacological profiles, revealing a wide range of activities including anti-inflammatory and antimicrobial effects.
Comparison with Similar Compounds
When compared with other pyrazole derivatives, such as 3-Amino-1H-pyrazole and 3-Methoxy-1H-pyrazol-5-amine, this compound exhibits enhanced lipophilicity due to its ethoxy group. This structural feature potentially increases its bioavailability and interaction with biological targets.
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 3-Ethoxy-1H-pyrazol-5-amino | Ethoxy group | Enhanced anticancer activity |
| 3-Amino-1H-pyrazole | Lacks ethoxy | Lower lipophilicity |
| 3-Methoxy-1H-pyrazol-5-amino | Methoxy group | Altered reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
